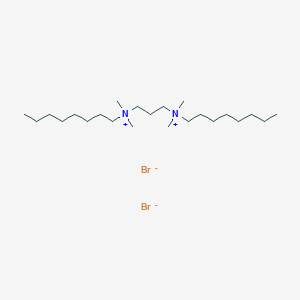![molecular formula C14H14BrNTe B14470782 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-51-9](/img/structure/B14470782.png)
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14BrNTe It is characterized by the presence of a tellurium atom bonded to a bromophenyl group and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of the carbon-tellurium bond . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or ethanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This includes the use of advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents may also be optimized for cost-effectiveness and environmental considerations.
化学反応の分析
Types of Reactions
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted phenyl tellurium compounds.
科学的研究の応用
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to effects such as inhibition of enzyme activity or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
Uniqueness
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents on the phenyl ring, potentially leading to different chemical and biological properties .
特性
CAS番号 |
65688-51-9 |
|---|---|
分子式 |
C14H14BrNTe |
分子量 |
403.8 g/mol |
IUPAC名 |
4-(3-bromophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChIキー |
DQYSYDLZNRGLLF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


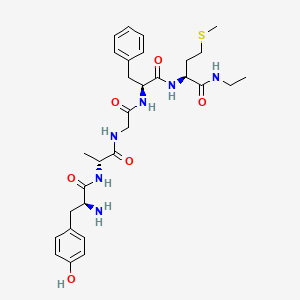
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
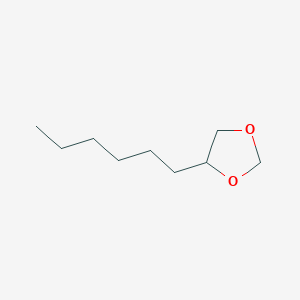
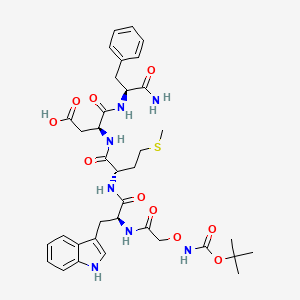
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
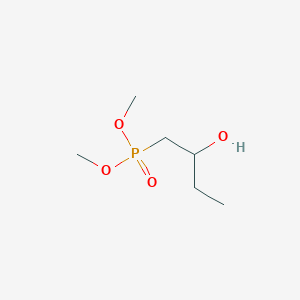
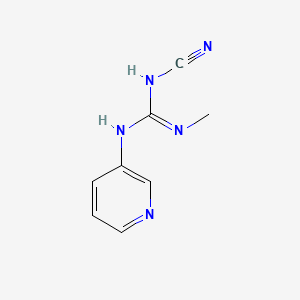
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
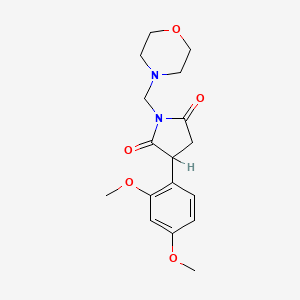
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
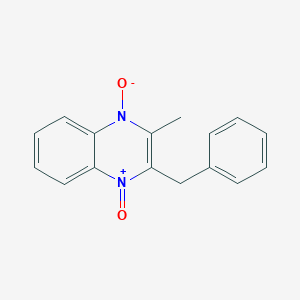
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
